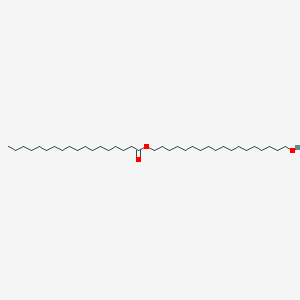
18-Hydroxyoctadecyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Hydroxyoctadecyl octadecanoate is a chemical compound that belongs to the class of long-chain fatty acid esters It is characterized by the presence of a hydroxyl group on the 18th carbon of the octadecyl chain, which is esterified with octadecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxyoctadecyl octadecanoate typically involves the esterification of 18-hydroxyoctadecanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
18-Hydroxyoctadecyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the 18th carbon can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 18-Ketooctadecyl octadecanoate or 18-carboxyoctadecyl octadecanoate.
Reduction: Octadecyl octadecanoate.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
18-Hydroxyoctadecyl octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: It serves as a substrate for enzymes involved in lipid metabolism and can be used to study the biochemical pathways of fatty acid esters.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 18-Hydroxyoctadecyl octadecanoate involves its interaction with lipid membranes and enzymes. The hydroxyl group on the 18th carbon allows it to form hydrogen bonds with other molecules, enhancing its solubility and reactivity. In biological systems, it can be hydrolyzed by esterases to release 18-hydroxyoctadecanoic acid and octadecanol, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
18-Hydroxyoctadecyl octadecanoate can be compared with other long-chain fatty acid esters, such as:
Octadecyl octadecanoate: Lacks the hydroxyl group on the 18th carbon, making it less reactive.
18-Hydroxyoctadecanoic acid: Contains a free carboxyl group instead of being esterified, which affects its solubility and reactivity.
Stearyl stearate: Similar in structure but lacks the hydroxyl group, resulting in different physical and chemical properties.
Propriétés
Numéro CAS |
50807-32-4 |
|---|---|
Formule moléculaire |
C36H72O3 |
Poids moléculaire |
553.0 g/mol |
Nom IUPAC |
18-hydroxyoctadecyl octadecanoate |
InChI |
InChI=1S/C36H72O3/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30-33-36(38)39-35-32-29-26-23-20-17-14-11-10-13-16-19-22-25-28-31-34-37/h37H,2-35H2,1H3 |
Clé InChI |
JUEPCARPXDIGAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


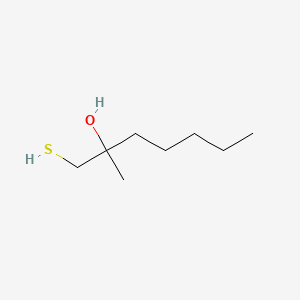
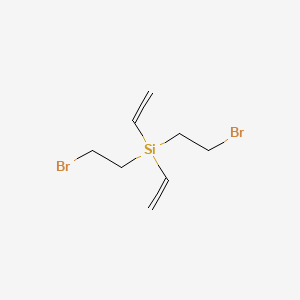

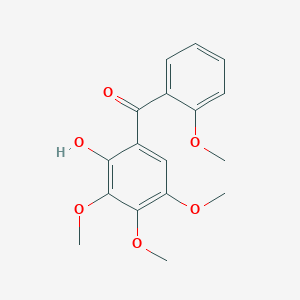

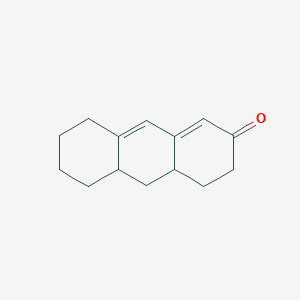
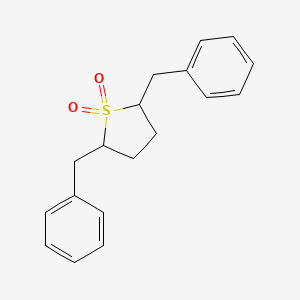




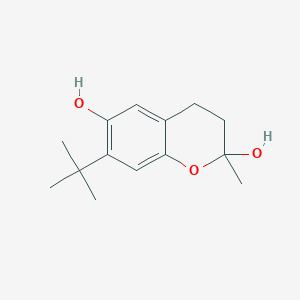
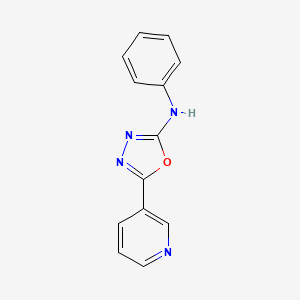
![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
